1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one
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Overview
Description
1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to an undecadiene-diyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one typically involves the reaction of piperidine with an appropriate precursor that contains the undecadiene-diyne structure. One common method involves the use of a palladium-catalyzed coupling reaction, where the piperidine is reacted with an alkyne and an alkene under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the undecadiene-diyne backbone can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Decadien-1-one, 1-(1-piperidinyl)-, (2E,4E)-: Similar structure but with a shorter carbon chain.
2,4-Octadecadien-1-one, 1-(1-piperidinyl)-, (2E,4E)-: Similar structure but with a longer carbon chain.
2,10-Undecadien-1-one, 11-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,10E)-: Contains a benzodioxol group in addition to the piperidine ring.
Uniqueness
1-(Piperidin-1-yl)undeca-2,4-diene-8,10-diyn-1-one is unique due to its specific undecadiene-diyne backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
104712-48-3 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-piperidin-1-ylundeca-2,4-dien-8,10-diyn-1-one |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-6-7-8-10-13-16(18)17-14-11-9-12-15-17/h1,7-8,10,13H,5-6,9,11-12,14-15H2 |
InChI Key |
JGKXLHHRMGZICC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CCCC=CC=CC(=O)N1CCCCC1 |
Origin of Product |
United States |
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